1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid
Overview
Description
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid is a versatile organic compound with the molecular formula C5H9NO2. It is characterized by a cyclopropane ring substituted with an amino group and a carboxylic acid group. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 2,2-dimethyl-1-aminopropanoic acid under acidic conditions. Another approach is the reduction of 1-amino-2,2-dimethyl-cyclopropanecarboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid has found applications in several scientific research areas:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including drugs and peptides.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: It serves as a catalyst in the synthesis of heterocyclic compounds and the hydrolysis of esters.
Mechanism of Action
1-Aminomethyl-2,2-dimethyl-cyclopropanecarboxylic acid can be compared with other similar compounds such as 1-aminomethyl-cyclopropanecarboxylic acid and 2,2-dimethyl-1-aminopropanoic acid. While these compounds share structural similarities, this compound is unique due to its additional methyl groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
1-aminomethyl-cyclopropanecarboxylic acid
2,2-dimethyl-1-aminopropanoic acid
3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride
Properties
IUPAC Name |
1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)3-7(6,4-8)5(9)10/h3-4,8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDXPEFTBREKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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